2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one
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Description
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
One application of related quinazoline derivatives is as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds are designed to covalently bind and irreversibly inhibit VEGFR-2, demonstrating antitumor activity in vivo. This highlights the potential of quinazoline derivatives in cancer therapy by targeting angiogenesis through VEGFR-2 inhibition (Wissner et al., 2005).
Antiviral Activities
Another application involves the development of novel quinazolin-4(3H)-one derivatives with significant antiviral activities against a broad spectrum of respiratory and biodefense viruses. These compounds have shown efficacy in cell culture against viruses such as influenza A, severe acute respiratory syndrome corona, and dengue, indicating their potential as broad-spectrum antiviral agents (Selvam et al., 2007).
Anti-Monoamine Oxidase and Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activities. Some synthesized compounds exhibited high activity against monoamine oxidase, an enzyme target in treating depression and anxiety disorders, as well as antitumor properties. This suggests their potential therapeutic applications in neuropsychiatric and oncological conditions (Markosyan et al., 2015).
Synthesis and Biological Properties Studies
Research on quinazolines extends to exploring their synthesis methods and biological properties, including antimicrobial activities. Studies have synthesized various quinazolin-4(3H)-one derivatives, revealing their potential in treating microbial infections, showcasing the versatility of quinazoline compounds in developing new antimicrobial agents (Alagarsamy et al., 2015).
Green Synthesis and Anticancer Effects
The green synthesis of quinazolin-4(3H)-one derivatives has been explored, demonstrating not only an environmentally friendly approach to their production but also significant anticancer effects. These studies highlight the importance of sustainable methods in producing potentially therapeutic agents (Laxminarayana et al., 2021).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-19(15-6-2-1-3-7-15)13-30-23-25-18-9-5-4-8-17(18)22(26-23)24-16-10-11-20-21(12-16)29-14-28-20/h1-12H,13-14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQNVJYWMBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.